molecular formula C8H11Cl2N B1427394 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride CAS No. 582303-11-5

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

Cat. No. B1427394
M. Wt: 192.08 g/mol
InChI Key: LRFUVEPRPHNPPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” is represented by the empirical formula C6H6ClN · HCl . Its molecular weight is 164.03 .


Physical And Chemical Properties Analysis

“3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride” is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . It is probably combustible, but flash point data for this chemical are not available .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Large-Scale Synthesis and Reactions : 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride is used in large-scale synthesis processes. For instance, it is involved in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine, a process involving the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (Singh, Lesher, & Pennock, 1990).

  • Base-Catalyzed Reactions : This compound also features in base-catalyzed reactions, such as the conversion of dimethyl 4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate to derivatives of both 4H- and 3H-azepines (Anderson & Johnson, 1966).

X-Ray Crystal Structures and Characterization

  • X-Ray Crystal Structure Analysis : The compound has been used in the preparation and characterization of μ-2,6-Dimethylpyridine-α,α′-diyl Iridium(III)–Rhodium(III) complexes. X-ray crystal structure determinations have revealed intricate dinuclear structures in such complexes (Yamasaki et al., 1997).

Synthesis of Derivatives and Complexes

  • Synthesis of Chemical Derivatives : Research has shown the conversion of 2,6-bis(chloromethyl)pyridine to 2,6-bis(hydroxymethyl)pyridine, demonstrating the versatility of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride in synthesizing various derivatives (Karpman et al., 1980).

  • C,N-Chelated Complexes Synthesis : The compound is utilized in forming C,N-chelated (2-Pyridylmethyl)rhodium(III) complexes and a novel dinuclear Rhodium(III) complex, highlighting its role in complex chemical syntheses (Shinkawa et al., 1995).

Spectroscopic Analysis and Characterization

  • Spectroscopic Evidence : Studies include spectroscopic evidence of hydrogen bonding in derivatives of 3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride, providing insights into the molecular structure and interactions (Hanuza et al., 1997).

Safety And Hazards

This chemical is harmful if swallowed, inhaled, or absorbed through the skin . It causes severe skin burns and eye damage, and is suspected of causing genetic defects and cancer . It may also cause an allergic skin reaction .

properties

IUPAC Name

3-(chloromethyl)-2,6-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-4-8(5-9)7(2)10-6;/h3-4H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFUVEPRPHNPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)CCl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-2,6-dimethylpyridine hydrochloride

CAS RN

582303-11-5
Record name 3-(chloromethyl)-2,6-dimethylpyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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